molecular formula C18H19N3O3S2 B2679385 1-(2,3-Dimethoxyphenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea CAS No. 1396857-15-0

1-(2,3-Dimethoxyphenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea

Cat. No.: B2679385
CAS No.: 1396857-15-0
M. Wt: 389.49
InChI Key: PYIJSXOIIWJFMQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxicity Analysis Research on similar compounds, such as asymmetric ureas and thioureas, has demonstrated significant antiproliferative action against various cancer cell lines, highlighting the potential of these compounds in anticancer drug development. The cytotoxic effects were evaluated against Ehrlich carcinoma and K562 human leukemia cells, indicating their promising antiproliferative action (Esteves-Souza et al., 2006).

Anticancer Agents Development A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showcased their antiproliferative activity against various cancer cell lines. Some derivatives demonstrated significant effects, suggesting the potential for these compounds as anticancer agents and BRAF inhibitors for further research (Jian Feng et al., 2020).

Anion Receptor Applications Research into non-racemic atropisomeric (thio)ureas revealed their use as neutral enantioselective anion receptors for amino-acid derivatives. Despite modest enantioselectivities, these findings open up potential applications in bifunctional organocatalysis (Roussel et al., 2006).

Antioxidant Activity Exploration The synthesis and evaluation of new thiazole analogues possessing urea, thiourea, and selenourea functionality showed potent antioxidant activity. This research highlights a new class of potent antioxidant agents, worthy of further investigation (Bhaskara Reddy et al., 2015).

Molecular Structure and Computational Studies Aminothiazole derivatives, closely related to the chemical structure of interest, were analyzed for their molecular structure and computational properties, indicating diverse biological applications. These studies support the potential for similar compounds in various applications, including as bioactive molecules (Adeel et al., 2017).

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-11-15(26-17(20-11)14-8-5-9-25-14)10-19-18(22)21-12-6-4-7-13(23-2)16(12)24-3/h4-9H,10H2,1-3H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIJSXOIIWJFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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